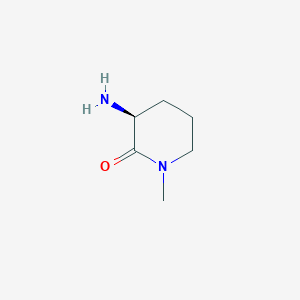

(S)-3-Amino-1-methylpiperidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQIHNMCKXPRQQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288866 | |

| Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956214-85-0 | |

| Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956214-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-1-methyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Amino 1 Methylpiperidin 2 One and Its Analogs

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

The integration of biological catalysts, either as isolated enzymes or whole-cell systems, into synthetic routes offers a powerful strategy for achieving high enantioselectivity under mild reaction conditions. nih.gov These chemoenzymatic and biocatalytic methods have become indispensable for the production of chiral molecules. nih.gov

Asymmetric Biotransformations for Chiral Center Formation

Asymmetric biotransformations leverage the inherent stereoselectivity of enzymes to create chiral centers with high fidelity. A prominent strategy involves the use of transaminases for the asymmetric synthesis of substituted piperidines. For instance, multi-enzymatic methods have been developed to prepare piperidines with three chirality centers from achiral diketoester precursors in just two steps. researchgate.net This process relies on a highly enantioselective transamination to generate optically pure enamine or imine intermediates, which are then diastereoselectively reduced. researchgate.net Depending on the specific transaminase used, either the (S) or (R)-enantiomer can be selectively produced with an enantiomeric excess (ee) of over 99%. researchgate.net

Another innovative approach combines chemical synthesis with biocatalysis in a one-pot cascade. A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. researchgate.net This method has proven effective in the synthesis of key intermediates for pharmaceuticals like Niraparib. researchgate.net Furthermore, engineered enzymes, such as heme-dependent carbene transferases, have been developed through directed evolution to catalyze asymmetric cyclopropanations, demonstrating the potential of biocatalysis to create valuable chiral building blocks. acs.org These engineered protoglobin-based enzymes can operate on a gram scale and offer a practical, scalable route to enantioenriched compounds. acs.org

A chemoenzymatic process for producing 1,5-dimethyl-2-piperidone (B1595744) from 2-methylglutaronitrile (B1199711) has also been demonstrated. researchgate.net This two-step process begins with the regioselective hydrolysis of the nitrile by the nitrilase activity of Acidovorax facilis 72W cells, followed by catalytic hydrogenation to form the piperidone ring. researchgate.net

Table 1: Examples of Asymmetric Biotransformations for Piperidine (B6355638) Synthesis

| Precursor | Biocatalyst(s) | Product | Key Features | Ref |

|---|---|---|---|---|

| Achiral Diketoesters | Transaminase (e.g., ArR-TA, At-TA) & Imine Reductase/H₂ | Trisubstituted Piperidines | High stereoisomeric purity (dr ≥98:2), >99% ee | researchgate.net |

| N-substituted Tetrahydropyridines | Amine Oxidase & Ene Imine Reductase | 3- and 3,4-substituted Piperidines | Stereoselective one-pot cascade | researchgate.net |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. mdpi.comnih.gov

Lipases are frequently employed for the kinetic resolution of piperidine derivatives through enantioselective acylation or hydrolysis. acs.orgnih.gov For example, the kinetic resolution of piperidine atropisomers, key intermediates for farnesyl protein transferase inhibitors, was achieved through the enzymatic acylation of a pendant piperidine. acs.orgnih.gov The lipase (B570770) Toyobo LIP-300 with trifluoroethyl isobutyrate as the acylating agent resulted in the selective isobutyrylation of the (+)-enantiomer, which could then be easily separated from the unreacted (-)-enantiomer. acs.org

Similarly, the kinetic resolution of (±)-2-piperidineethanol has been accomplished using pig liver esterase (PLE) for the hydrolysis of its ester derivatives. mdpi.comresearchgate.net While initial attempts showed low enantioselectivity, optimization of the substrate and reaction conditions is crucial for achieving high enantiomeric excess. researchgate.net More recently, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully demonstrated using the chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer, allowing for subsequent functionalization and isolation of highly enantioenriched products. acs.orgrsc.org

Table 2: Enzymatic Kinetic Resolution of Piperidine Derivatives

| Racemic Substrate | Enzyme/Catalyst | Strategy | Enantioenriched Product(s) | Ref |

|---|---|---|---|---|

| Piperidine Atropisomer | Lipase (Toyobo LIP-300) | Acylation | (+)-enantiomer (acylated) & (-)-enantiomer (unreacted) | acs.orgnih.gov |

| N-Boc-2-aryl-4-methylenepiperidine | n-BuLi / (-)-sparteine | Asymmetric Deprotonation | (R)-enantiomer (unreacted) & (S)-enantiomer (functionalized) | acs.org |

| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / (+)-sparteine | Asymmetric Deprotonation | Recovered starting material and 2,2-disubstituted product with high e.r. | rsc.org |

Asymmetric Organocatalytic and Metal-Catalyzed Synthetic Pathways

Alongside biocatalysis, asymmetric catalysis using small organic molecules (organocatalysis) or transition metal complexes has revolutionized the synthesis of chiral compounds. mdpi.comprinceton.edunih.gov These methods provide powerful and versatile tools for the enantioselective construction of complex molecular architectures, including the piperidin-2-one ring system.

Development of Chiral Catalytic Systems for Stereoselective Formation

The development of novel chiral ligands and catalytic systems is paramount for achieving high reactivity and enantioselectivity. In metal catalysis, significant progress has been made using various transition metals. A nickel-catalyzed reductive coupling of Csp²-hybridized organohalides and 3-chloro-δ-lactams, utilizing modified chiral Bilm ligands, provides access to a wide range of chiral 3-substituted δ-lactams. acs.org Another nickel-based system, employing a newly developed chiral 8-Quinox skeleton ligand, facilitates the enantioselective carbamoylation of unactivated alkenes to access 2-piperidinones with high yield and enantioselectivity. researchgate.net

Rhodium-catalyzed reactions have also emerged as a powerful tool. A rhodium-catalyzed reductive transamination reaction enables the rapid synthesis of various chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com This method circumvents the need for pre-functionalized chiral substrates or high-pressure hydrogenation. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones, which are structurally related to piperidinones, achieving up to 90% ee. dicp.ac.cn

Table 3: Chiral Metal-Catalyst Systems for Piperidine/Piperidinone Synthesis

| Metal | Chiral Ligand/System | Reaction Type | Product Type | Key Features | Ref |

|---|---|---|---|---|---|

| Nickel | Modified Chiral Bilm Ligands | Reductive Coupling | 3-Substituted δ-Lactams | High reactivity and enantioselectivity | acs.org |

| Nickel | Chiral 8-Quinox Skeleton Ligand | Enantioselective Carbamoylation | 2-Piperidinones | Good functional group tolerance | researchgate.net |

| Rhodium | [Cp*RhCl₂]₂ with Chiral Amine | Reductive Transamination | Chiral Piperidines | Excellent diastereo- and enantioselectivity | dicp.ac.cnbohrium.com |

Enantioselective Construction of the Piperidin-2-one Ring System

Organocatalysis offers a metal-free alternative for the enantioselective construction of heterocyclic rings. mdpi.com Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. A highly stereoselective one-pot reaction of aliphatic aldehydes and cyanoacrylamides, involving an organocatalytic Michael addition followed by an intramolecular hemiaminalization and reduction, yields optically enriched 2-piperidinones with three contiguous chiral centers in up to 95% yield and 99% ee. researchgate.net

The activation of α,β-unsaturated aldehydes via iminium ion formation with a chiral secondary amine catalyst is a cornerstone of organocatalysis. mdpi.comprinceton.edu This strategy has been applied to the synthesis of the phenyl piperidine core of (-)-paroxetine through an organocatalytic conjugate addition. mdpi.com Furthermore, a direct asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported starting from commercially available D-phenylglycinol and δ-valerolactone. researchgate.net The stereochemical outcome of the alkylation to introduce the methyl group at the C3 position was found to be dependent on the protection of a hydroxyl group on the chiral auxiliary. researchgate.net When the hydroxyl group was unprotected, the desired (3S)-isomer was obtained as a single isomer. researchgate.net

Total Synthesis Strategies Involving the Lactam Core

The piperidin-2-one (δ-lactam) core is a versatile intermediate in the total synthesis of more complex natural products and alkaloids. rsc.org Strategies often focus on the efficient, stereoselective construction of this core, which is then elaborated to the final target.

A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products, such as isosolenopsins and spectaline, has been achieved starting from a chiral aziridine. rsc.org This approach features a remarkable one-pot sequence of reactions including reduction of an alkyne, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination to form the piperidine ring in high yield. rsc.org

Another powerful strategy begins with achiral precursors and builds complexity through catalytic asymmetric reactions. As mentioned previously, multi-enzymatic and chemo-enzymatic methods can prepare highly substituted piperidines from simple achiral diketoesters, showcasing a highly efficient route that establishes three stereocenters with excellent control. researchgate.net These building blocks hold significant potential for applications in drug discovery. researchgate.net

Convergent and Divergent Synthetic Routes

The architectural design of a synthetic plan can be broadly categorized into linear, convergent, and divergent approaches. While a linear synthesis builds a molecule step-by-step, convergent and divergent strategies offer significant advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common core intermediate which is then elaborated into a variety of structurally related analogs. rsc.org This strategy is particularly powerful for creating libraries of compounds for structure-activity relationship (SAR) studies. ntu.edu.sg For example, a core piperidinone structure could be synthesized and then subjected to various functionalization reactions at different positions to generate a range of analogs of (S)-3-Amino-1-methylpiperidin-2-one. rsc.org The 6-methyl group of related dihydropyridinones has been shown to be conveniently functionalized via alkylation and acylation reactions, showcasing a divergent approach to access a variety of multi-substituted piperidine compounds. rsc.org

A more traditional linear synthesis for a related compound, 3-amino-2,6-piperidinedione hydrochloride, involves a three-step sequence: protection of L-glutamine, cyclization, and subsequent deprotection. google.com While straightforward, linear sequences can be lengthy and less efficient for complex targets. vu.nl

| Strategy | Description | Advantages | Disadvantages | Applicability Example |

|---|---|---|---|---|

| Convergent | Key fragments are synthesized separately and combined late-stage. google.com | Higher overall yield, efficiency, easier purification of intermediates. google.com | Requires careful planning of fragment coupling. | Multi-component reaction to form a complex piperidine core. acs.org |

| Divergent | A common intermediate is transformed into a library of analogs. ntu.edu.sg | Efficient for creating molecular diversity, ideal for SAR studies. ntu.edu.sg | Initial synthesis of the common core can be complex. | Functionalization of a core piperidinone structure at various sites. rsc.org |

| Linear | Step-by-step construction of the molecule from a starting material. google.com | Conceptually simple to plan. | Lower overall yield for long sequences, inefficient. vu.nl | Sequential protection, cyclization, and deprotection of an amino acid precursor. google.com |

Green Chemistry Principles in the Synthesis of (S)-3-Amino-1-methylpiperidin-2-one

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. vu.nlunibo.it This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste. vu.nl

Solvent-Free Reactions: Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, offers a compelling solvent-free alternative. acs.org Chemists have successfully used ball-milling to form peptide bonds, a reaction analogous to the amide bond in the piperidinone ring, without any solvent. acs.org This method not only eliminates solvent waste but can also lead to different reactivity and selectivity.

Aqueous/Greener Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, techniques like using co-solvents (e.g., ethanol) or microwave-assisted synthesis can facilitate reactions in aqueous media. mdpi.com Microwave irradiation can dramatically accelerate reaction times and improve yields, often in greener solvents like water or ethanol, as demonstrated in the synthesis of other nitrogen-containing heterocycles. mdpi.com

| Methodology | Principle | Advantages | Potential Application |

|---|---|---|---|

| Ball-Milling (Mechanochemistry) | Using mechanical force to drive reactions in the solid state. acs.org | Solvent-free, reduced waste, potential for new reactivity. acs.org | Amide bond formation to create the piperidinone ring. |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat reactions. mdpi.com | Drastically reduced reaction times, improved yields, enables use of green solvents. mdpi.com | Cyclization step in aqueous or ethanolic media. |

Atom-Economy and Step-Economy Considerations

Efficiency in synthesis is measured not just by chemical yield but also by the economy of atoms and steps.

Atom Economy: This concept, central to green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as cycloadditions (e.g., Diels-Alder) and rearrangements, are highly desirable as they generate little to no waste. nih.gov In contrast, reactions that use stoichiometric reagents, such as many protection/deprotection sequences or certain oxidations (e.g., using Dess-Martin periodinane), have poor atom economy because the reagents are consumed and converted into waste byproducts. nih.gov

Step Economy: A synthesis is considered step-economic if it reaches the target molecule in the fewest possible steps. nih.gov Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are highly step-economic, rapidly building molecular complexity. nih.gov Similarly, convergent and multicomponent reactions are more step-economic than their linear counterparts. vu.nlnih.gov An ideal synthesis maximizes both atom and step economy, often by avoiding protecting groups and redox manipulations, leading to a shorter, more efficient, and greener process. nih.gov

| Reaction Type | Atom Economy | Step Economy | Example |

|---|---|---|---|

| Cascade Reaction | High | Very High | A single event triggering multiple bond formations to build the piperidine core. nih.gov |

| Multicomponent Reaction | High | High | Combining three or more fragments in one pot to form a complex piperidone. acs.org |

| Cycloaddition (e.g., Diels-Alder) | Very High (often 100%) | High | Constructing the cyclic backbone in a single, atom-efficient step. nih.gov |

| Protecting Group Chemistry | Low | Low (adds steps) | Boc protection of the amine followed by deprotection later in the synthesis. nih.gov |

Reactivity, Mechanistic Investigations, and Stereochemical Studies of S 3 Amino 1 Methylpiperidin 2 One

Nucleophilic Reactivity of the Amine Moiety

The primary amine at the C3 position is the most nucleophilic site in (S)-3-Amino-1-methylpiperidin-2-one, making it susceptible to a variety of reactions with electrophiles.

Acylation, Alkylation, and Arylation Reactions

The primary amine of (S)-3-Amino-1-methylpiperidin-2-one is expected to readily undergo acylation, alkylation, and arylation reactions, which are fundamental transformations for the synthesis of derivatives with diverse applications.

Acylation: The amine can be easily acylated using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the acylation of similar 3-aminopiperidine scaffolds is a common strategy in medicinal chemistry. An example is the synthesis of 1-acetyl-3-aminopiperidine, which demonstrates the feasibility of this transformation bldpharm.com.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines. To control this, reductive amination is often a more effective method. While specific examples for the title compound are not prevalent, the alkylation of related piperidones, such as 1-methyl- and 1,3-dimethyl-2-piperidone, has been reported in good yields researchgate.net.

Arylation: The arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is broadly applicable to a wide range of amines and aryl halides. While direct arylation studies on (S)-3-Amino-1-methylpiperidin-2-one are scarce, palladium-catalyzed arylation has been successfully applied to related amine scaffolds mit.edu. A study on the arylation of 3-amino-1-methyl-1H-pyridin-2-one, a structurally related compound with an unsaturated ring, highlights the utility of the aminopyridone moiety in directing C-H activation and arylation reactions nih.gov.

Table 1: Representative Nucleophilic Reactions of the Amine Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride, base | N-Acyl derivative | bldpharm.com |

| Alkylation | Alkyl halide | N-Alkyl derivative | researchgate.net |

| Arylation | Aryl halide, Pd catalyst | N-Aryl derivative | mit.edu |

Formation of Imines and their Subsequent Transformations

The primary amine of (S)-3-Amino-1-methylpiperidin-2-one can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and catalyzed by acid. wikipedia.orgmasterorganicchemistry.comlibretexts.org The formation of the imine proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The resulting imine is a versatile intermediate that can undergo further transformations. For example, reduction of the imine, often in a one-pot process known as reductive amination, yields a secondary amine. This is a powerful method for the formation of C-N bonds. Furthermore, imines can participate in cycloaddition reactions, such as the [2+2] cycloaddition with ketenes to form β-lactams (Staudinger synthesis), or act as electrophiles in reactions with nucleophiles. wikipedia.org

Electrophilic Transformations and Ring Modifications

While the primary amine is the most reactive nucleophilic site, the lactam portion of the molecule and the piperidine (B6355638) ring itself can also undergo transformations.

Reactions at the Lactam Carbonyl

The lactam carbonyl in (S)-3-Amino-1-methylpiperidin-2-one is an electrophilic center, though it is less reactive than the carbonyl of an open-chain amide due to ring strain and amide resonance. It can react with strong reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group completely, which would lead to the corresponding 1-methyl-3-aminopiperidine.

Nucleophilic addition to the lactam carbonyl is also possible, although it generally requires harsh conditions or highly reactive nucleophiles. These reactions can potentially lead to ring-opening of the lactam.

Functionalization of the Piperidine Ring System

Functionalization of the piperidine ring itself, beyond the existing amino group, can be challenging. The positions alpha to the lactam nitrogen (C6) and the lactam carbonyl (C3) are potential sites for deprotonation and subsequent reaction with electrophiles. However, the presence of the acidic N-H of the primary amine would likely interfere with deprotonation at other positions unless the amine is appropriately protected.

Asymmetric synthesis of related N-protected 3-methylpiperidin-2-ones has been achieved through alkylation of the corresponding enolate, demonstrating that the C3 position can be functionalized under specific conditions. researchgate.net This suggests that with a protected amino group, similar strategies could potentially be applied to introduce substituents at the C3 position of the title compound, although this could compromise the existing stereocenter.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

A thorough understanding of the reaction mechanisms of (S)-3-amino-1-methylpiperidin-2-one would require detailed kinetic and spectroscopic studies. Such analyses provide insights into the step-by-step process of bond breaking and formation, allowing for the optimization of reaction conditions and the prediction of product formation.

Transition State Analysis and Reaction Pathway Mapping

No specific research detailing the transition state analysis or reaction pathway mapping for reactions involving (S)-3-amino-1-methylpiperidin-2-one has been identified. Computational modeling, in conjunction with experimental data, would be a powerful tool to map the potential energy surfaces of its reactions, identify transition state structures, and predict the most likely reaction pathways.

Identification of Key Intermediates

The identification of key intermediates is fundamental to elucidating a reaction mechanism. For reactions involving (S)-3-amino-1-methylpiperidin-2-one, techniques such as in-situ spectroscopy (e.g., NMR, IR) under reaction conditions could potentially be used to detect and characterize transient species. However, no such studies have been reported for this specific compound.

Derivatization and Functionalization Strategies of S 3 Amino 1 Methylpiperidin 2 One

Synthesis of Structurally Diverse Piperidin-2-one Derivatives

The inherent functionalities of (S)-3-Amino-1-methylpiperidin-2-one provide a versatile platform for the synthesis of a wide array of derivatives. Modifications can be selectively introduced at the C-3 amino group, the N-1 methyl group, and the piperidinone ring itself, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Modifications at the C-3 Amino Group

The primary amino group at the C-3 position is a key handle for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical transformations, including acylation, alkylation, and reductive amination.

Acylation reactions with a broad range of acylating agents, such as acid chlorides and anhydrides, lead to the formation of amide derivatives. This straightforward reaction allows for the incorporation of various substituents, from simple alkyl and aryl groups to more complex heterocyclic and polycyclic moieties.

Alkylation of the C-3 amino group provides access to secondary and tertiary amine derivatives. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but this can be controlled by careful selection of reaction conditions. A more controlled approach involves reductive amination . masterorganicchemistry.comlibretexts.orgyoutube.com This two-step process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.orgyoutube.com This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents with good control over the degree of alkylation.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Acylation | Acid chlorides, Anhydrides, Base | Amides | Straightforward, wide variety of substituents can be introduced. |

| Direct Alkylation | Alkyl halides, Base | Secondary/Tertiary Amines | Risk of over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amines | High control, versatile, mild conditions. masterorganicchemistry.comlibretexts.orgyoutube.com |

Functionalization at the N-1 Methyl Group and Lactam Nitrogen

While the N-1 position is methylated in the parent compound, derivatization at this site is conceptually possible through N-demethylation followed by re-alkylation. N-demethylation of tertiary amines can be challenging but offers a route to introduce alternative N-substituents, which can significantly influence the biological properties of the resulting compounds.

Furthermore, the lactam nitrogen itself can participate in chemical reactions, although it is generally less reactive than the exocyclic amino group. Under specific conditions, reactions at the lactam nitrogen could provide another avenue for diversification.

Substitutions and Transformations on the Piperidinone Ring

The piperidinone ring itself can be a target for chemical modification, although this often requires more complex multi-step synthetic sequences. The development of methods for the stereoselective introduction of substituents at other positions on the ring would further expand the chemical space accessible from this scaffold. For instance, α-alkylation of the lactam carbonyl could be explored, though this would require the generation of a specific enolate under controlled conditions to avoid side reactions.

Formation of Macrocyclic and Oligomeric Architectures Incorporating the Scaffold

The bifunctional nature of (S)-3-Amino-1-methylpiperidin-2-one, possessing both a nucleophilic amine and a lactam structure, makes it an attractive component for the synthesis of macrocycles and oligomers. Macrocyclization can enhance receptor binding affinity and improve pharmacokinetic properties by constraining the molecule into a bioactive conformation.

The C-3 amino group can be used as a point of attachment for peptide chains or other linkers. Subsequent intramolecular cyclization, either through reaction with another functional group on the appended chain or through a separate ring-closing reaction, can lead to the formation of macrocyclic structures. Various macrocyclization strategies, such as ring-closing metathesis or lactamization, could be employed depending on the nature of the appended linker. While specific examples incorporating (S)-3-Amino-1-methylpiperidin-2-one are not extensively documented, the principles of macrocycle synthesis are well-established and applicable.

Conjugation to Diverse Molecular Scaffolds for Chemical Probe Development

The development of chemical probes is crucial for studying biological processes and identifying new drug targets. (S)-3-Amino-1-methylpiperidin-2-one can be conjugated to various molecular scaffolds, such as fluorophores, biotin, or other bioactive molecules, to create such probes.

The C-3 amino group serves as a convenient attachment point for these conjugations. For example, it can be acylated with a linker that contains a terminal functional group for attachment to the desired scaffold. This approach allows for the creation of a library of chemical probes where the piperidinone scaffold can be used to target specific proteins or enzymes, and the conjugated moiety provides a means for detection or isolation. The synthesis of such conjugates would typically involve standard bioconjugation techniques.

Applications of S 3 Amino 1 Methylpiperidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Chiral lactams, in particular, are valuable precursors for creating saturated N-heterocycles like pyrrolidines and piperidines. mdpi.com

While chiral piperidin-2-one scaffolds are generally considered key precursors for the synthesis of multi-substituted piperidines, researchgate.net and various methods exist for synthesizing chiral piperidines, nih.govrsc.org a specific, documented application of (S)-3-Amino-1-methylpiperidin-2-one for the synthesis of other pyrrolidine (B122466) and piperidine (B6355638) derivatives could not be identified in a comprehensive review of the scientific literature. Synthetic strategies often focus on the cyclization of linear precursors or the modification of more common starting materials. acs.orgtemple.edu

Indole (B1671886) and quinoline (B57606) cores are prevalent in a vast number of pharmacologically active compounds. researchgate.netnih.govmsesupplies.commdpi.com The synthesis of these aromatic heterocycles typically involves methods such as Fischer indole synthesis, Friedländer annulation, or various cross-coupling strategies. Although there is extensive research on the synthesis of functionalized indoles and quinolines, a direct application of (S)-3-Amino-1-methylpiperidin-2-one as a chiral building block in these syntheses is not prominently featured in the existing literature.

Precursor in the Development of Chiral Catalysts and Ligands

Chiral nitrogen-containing heterocycles are widely used as ligands in asymmetric catalysis due to their ability to create a well-defined chiral environment around a metal center. ambeed.com Amino acids and their derivatives are common starting materials for the synthesis of such chiral ligands. nih.gov Although chiral piperidine derivatives have been synthesized and used as ligands, google.com a specific application of (S)-3-Amino-1-methylpiperidin-2-one as a precursor for the development of chiral catalysts or ligands is not documented in the surveyed scientific literature.

Design and Synthesis of Chiral Lewis Base Catalysts

Chiral Lewis base catalysts are a cornerstone of organocatalysis, a subfield of chemistry that uses small organic molecules to catalyze chemical reactions. The design of these catalysts often involves the incorporation of a chiral scaffold that can create a stereochemically defined environment around the reactive center.

Theoretically, (S)-3-Amino-1-methylpiperidin-2-one could be elaborated into a variety of chiral Lewis base catalysts. The primary amine group at the C3 position is a key functional handle for modification. For instance, it could be derivatized to introduce groups capable of activating substrates through hydrogen bonding or other non-covalent interactions.

Hypothetical Catalyst Design:

A hypothetical design strategy could involve the acylation or sulfonylation of the amino group to introduce a thiourea, squaramide, or phosphinamide moiety. These groups are known to be effective in activating electrophiles and positioning them for an enantioselective attack by a nucleophile. The rigid piperidin-2-one ring would serve to lock the conformation of the catalyst, thereby enhancing the transfer of chirality.

Table 1: Potential Chiral Lewis Base Catalysts Derived from (S)-3-Amino-1-methylpiperidin-2-one

| Catalyst Type | Proposed Modification of Amino Group | Potential Catalyzed Reactions |

| Thiourea Catalyst | Reaction with an isothiocyanate | Michael additions, Friedel-Crafts reactions |

| Squaramide Catalyst | Reaction with a squaric acid derivative | Conjugate additions, Aldol reactions |

| Phosphinamide Catalyst | Reaction with a chlorophosphine | Aza-Morita-Baylis-Hillman reactions |

This table is illustrative and based on established principles of organocatalyst design. No experimental data for these specific catalysts derived from (S)-3-Amino-1-methylpiperidin-2-one has been reported in the literature.

Ligands for Metal-Mediated Asymmetric Transformations

In metal-mediated asymmetric catalysis, chiral ligands coordinate to a metal center to form a chiral catalyst. This catalyst then directs the stereochemical outcome of the reaction. The effectiveness of the ligand is determined by its ability to create a chiral pocket around the metal, influencing the binding of reactants and the transition state energies of the competing diastereomeric pathways.

The diamine-like structure inherent in (S)-3-Amino-1-methylpiperidin-2-one, with the amino group and the lactam nitrogen, presents a potential bidentate coordination site for a metal. Further modification of the amino group could introduce additional donor atoms, leading to the formation of tridentate or tetradentate ligands.

Hypothetical Ligand Synthesis and Application:

For example, the primary amine could be reductively aminated with a pyridinecarboxaldehyde to create a chiral P,N-type ligand. Such ligands have shown great utility in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenations and cross-coupling reactions.

Alternatively, Schiff base condensation of the amino group with a salicylaldehyde (B1680747) derivative could yield a chiral salen-type ligand. These ligands are well-known for their ability to form stable complexes with a wide range of metals and have been successfully applied in asymmetric epoxidation, cyclopropanation, and other transformations.

Table 2: Potential Chiral Ligands Derived from (S)-3-Amino-1-methylpiperidin-2-one for Metal-Mediated Asymmetric Transformations

| Ligand Type | Proposed Synthesis | Potential Metal Complexes | Potential Catalyzed Reactions |

| P,N-Ligand | Reductive amination with 2-pyridinecarboxaldehyde | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, Asymmetric allylic alkylation |

| Salen-type Ligand | Condensation with a salicylaldehyde derivative | Manganese, Chromium, Cobalt | Asymmetric epoxidation, Asymmetric aziridination |

| Bis(oxazoline)-type Ligand | Conversion of the amino group to an oxazoline (B21484) ring | Copper, Zinc, Scandium | Asymmetric Diels-Alder, Asymmetric Friedel-Crafts |

This table presents hypothetical applications based on established ligand design principles. There is no published research detailing the synthesis or catalytic activity of these specific ligands derived from (S)-3-Amino-1-methylpiperidin-2-one.

Advanced Spectroscopic and Computational Characterization of S 3 Amino 1 Methylpiperidin 2 One and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of chiral molecules like (S)-3-Amino-1-methylpiperidin-2-one. A complete NMR analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

For the related compound, 3-amino-2-piperidone, the Human Metabolome Database provides predicted ¹H and ¹³C NMR spectra which can serve as a preliminary reference. hmdb.ca However, the N-methylation in the target compound would significantly alter the chemical shifts, particularly for the protons and carbons near the nitrogen atom.

Multidimensional NMR Techniques (2D-NOESY, COSY, HSQC, HMBC)

To fully elucidate the structure, a combination of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, helping to identify adjacent protons in the piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in confirming the connectivity of the methyl group to the lactam nitrogen and the position of the amino group.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the stereochemistry. It measures through-space interactions between protons. For (S)-3-Amino-1-methylpiperidin-2-one, NOESY would show correlations between protons that are in close spatial proximity, which would help to establish the relative configuration of the substituent at the C3 position.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles for similar structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H→C) | Key NOESY Correlations |

| N-CH₃ | ~2.9 | ~35 | C2, C6 | H6 |

| C3-H | ~3.5 | ~55 | C2, C4, C5 | H4, H5 |

| C4-H₂ | ~1.8-2.0 | ~25 | C3, C5, C6 | H3, H5 |

| C5-H₂ | ~1.7-1.9 | ~22 | C3, C4, C6 | H4, H6 |

| C6-H₂ | ~3.2 | ~48 | C2, C4, C5, N-CH₃ | N-CH₃, H5 |

| C2=O | - | ~175 | - | - |

| NH₂ | Variable | - | C3 | - |

Chiral Derivatizing Agent and Shift Reagent Studies

To confirm the absolute stereochemistry of the (S)-enantiomer, chiral derivatizing agents (CDAs) would be employed. achemblock.com These are chiral molecules that react with the amino group of (S)-3-Amino-1-methylpiperidin-2-one to form a pair of diastereomers. The resulting diastereomers would exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. A common CDA for primary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.

Alternatively, chiral shift reagents, which are typically lanthanide complexes, could be used. These reagents form transient diastereomeric complexes with the analyte, inducing chemical shift differences between the enantiomers without covalent modification.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is critical for confirming the molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular mass of (S)-3-Amino-1-methylpiperidin-2-one (C₆H₁₂N₂O, molecular weight: 128.17 g/mol ). biosynth.com This technique provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. For a related N-protected 3-methylpiperidin-2-one (B1294715), HRMS was used to confirm its calculated value. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of the compound and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For the related compound 3-amino-2-piperidone, GC-MS data shows a base peak at m/z 128 and other significant fragments. nih.gov A proposed fragmentation pathway for (S)-3-Amino-1-methylpiperidin-2-one would likely involve the initial loss of the amino group, followed by ring-opening and subsequent fragmentation of the piperidine core. Analysis of the fragmentation of related 3-aminopiperidine-2,6-dione (B110489) derivatives can offer insights into expected fragmentation pathways. nih.gov

A table summarizing the expected major fragments is provided below.

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Loss |

| 128 | [M]⁺ |

| 113 | [M - NH₂]⁺ |

| 99 | [M - C₂H₅N]⁺ (from ring cleavage) |

| 71 | [M - C₂H₅NO]⁺ |

| 57 | [C₄H₉]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and conformation.

For (S)-3-Amino-1-methylpiperidin-2-one, the key functional groups to be identified are the amide (lactam), the amine, and the alkyl groups.

Amide C=O stretch: A strong absorption band is expected in the IR spectrum around 1650 cm⁻¹, characteristic of a six-membered ring lactam.

N-H stretch: The primary amine would show two bands in the region of 3300-3500 cm⁻¹.

N-H bend: An absorption band for the primary amine scissoring motion would be observed around 1600 cm⁻¹.

C-N stretch: These would appear in the fingerprint region (1000-1300 cm⁻¹).

C-H stretch: Bands for the methyl and methylene (B1212753) groups would be present in the 2850-3000 cm⁻¹ region.

Below is a table of expected vibrational frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands) | Weak |

| C-H stretch (alkyl) | 2850-3000 | Strong |

| C=O stretch (lactam) | ~1650 (strong) | Moderate |

| N-H bend (amine) | ~1600 | Weak |

| CH₂ bend | ~1450 | Moderate |

| C-N stretch | 1000-1300 | Moderate |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's absolute configuration and detailed insights into its solid-state packing and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. thieme-connect.de By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, revealing the positions of individual atoms in the crystal lattice. This technique is crucial for unambiguously establishing the absolute configuration of chiral centers.

In a study on a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, single-crystal X-ray analysis was successfully employed to determine the absolute configuration of its diastereoisomer. researchgate.net This highlights the power of SC-XRD in assigning stereochemistry with certainty. The process involves growing a suitable single crystal, collecting diffraction data, solving the structure using direct or Patterson methods, and refining the model to obtain precise atomic coordinates, bond lengths, and angles. researchgate.netthieme-connect.de

Table 1: Representative Crystallographic Data Collection and Refinement Statistics

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Density (calculated) (mg/m³) | 1.573 |

| Note: This data is representative and based on a similar small molecule crystal structure. mdpi.com Actual data for (S)-3-Amino-1-methylpiperidin-2-one would require experimental determination. |

Co-crystallization is a powerful technique for creating new solid forms of a molecule with modified physicochemical properties. It involves crystallizing the target molecule with a second component, known as a co-former, to form a new crystalline structure held together by non-covalent interactions like hydrogen bonds and π-π stacking. mdpi.com This approach can be particularly useful when the parent molecule is difficult to crystallize on its own.

For chiral molecules like (S)-3-Amino-1-methylpiperidin-2-one, co-crystallization with a chiral co-former of known absolute configuration can be a strategy to determine the absolute configuration of the target molecule, a method well-established in X-ray crystallography. nih.gov The formation of supramolecular assemblies can also provide insights into the intermolecular interactions that govern the packing of the molecules in the solid state. These interactions can influence properties such as solubility and stability.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features and conformational preferences of a molecule in solution.

For (S)-3-Amino-1-methylpiperidin-2-one, CD spectroscopy can be used to:

Confirm the enantiomeric purity: A non-zero CD spectrum is a hallmark of a chiral molecule, and the sign and magnitude of the Cotton effects can be characteristic of a particular enantiomer.

Investigate conformational changes: The CD spectrum is sensitive to the conformation of the molecule. Changes in solvent, temperature, or the binding of other molecules can lead to changes in the CD spectrum, providing insights into the conformational dynamics of the piperidinone ring.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful complement to experimental techniques by providing detailed insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely used to predict various molecular properties with a good balance of accuracy and computational cost.

For (S)-3-Amino-1-methylpiperidin-2-one, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict spectroscopic properties: Calculate vibrational frequencies (IR and Raman), and NMR chemical shifts, which can be compared with experimental data for structure validation. researchgate.net

Analyze the electronic structure: Determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. researchgate.net

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | (Value would be calculated) |

| LUMO Energy | (Value would be calculated) |

| HOMO-LUMO Gap | (Value would be calculated) |

| Dipole Moment | (Value would be calculated) |

| Note: These values are placeholders and would need to be calculated using specific DFT methods and basis sets. |

The piperidinone ring in (S)-3-Amino-1-methylpiperidin-2-one can adopt various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. It is computationally less expensive than quantum mechanical methods and is suitable for exploring the conformational space of larger molecules.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study conformational changes, solvent effects, and the interactions of the molecule with its environment.

These computational studies can provide a detailed understanding of the conformational preferences of (S)-3-Amino-1-methylpiperidin-2-one, which is essential for understanding its biological activity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

The elucidation of reaction mechanisms involving chiral lactams such as (S)-3-Amino-1-methylpiperidin-2-one is greatly enhanced by computational chemistry. scirp.org Reaction pathway modeling, particularly through Density Functional Theory (DFT) calculations, allows for an in-depth understanding of the potential energy surface, identifying the most favorable routes from reactants to products. nih.gov These models are crucial for optimizing reaction conditions, predicting stereochemical outcomes, and understanding the role of catalysts.

A common reaction pathway for lactams is hydrolysis, which involves the ring-opening of the cyclic amide. For (S)-3-Amino-1-methylpiperidin-2-one, this can be modeled under both acidic and basic conditions. Computational models would typically start by optimizing the geometry of the reactant molecule. Then, the reaction coordinate is defined, which represents the progress of the reaction, for instance, the distance between the carbonyl carbon and the attacking nucleophile (e.g., a water molecule or a hydroxide (B78521) ion).

As the reaction progresses along this coordinate, the energy of the system changes, leading to the identification of one or more transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The characterization of this state is critical. It is typically achieved by performing a frequency calculation, where a single imaginary frequency confirms the structure as a true transition state. The magnitude of this imaginary frequency corresponds to the motion along the reaction coordinate.

For a catalyzed reaction, the model would include the catalyst molecule, and the calculations would explore how the catalyst interacts with the substrate to lower the activation energy. For example, a Lewis acid catalyst would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The computational model would quantify this stabilization effect.

Detailed Research Findings:

While specific, detailed research on the reaction pathway modeling of (S)-3-Amino-1-methylpiperidin-2-one is not widely published, analogous systems in computational chemistry provide a strong framework for expected findings. For a hypothetical acid-catalyzed hydrolysis, the reaction would likely proceed through the following key steps, each with a distinct energy profile:

Protonation of the Carbonyl Oxygen: The first step is the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This step typically involves the highest energy transition state (TS1).

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam ring. This may occur in a single step or through a series of proton relays involving solvent molecules.

Ring Opening: The C-N bond of the lactam ring breaks, leading to the ring-opened product. This step involves a second transition state (TS2), which is generally lower in energy than TS1.

The table below presents hypothetical data for the calculated activation energies (ΔG‡) and reaction energies (ΔG_rxn) for the key steps in a modeled hydrolysis reaction. Such data is typically generated using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov

| Step | Transition State | Key Involved Atoms | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) |

| Nucleophilic Attack | TS1 | O(H₂O), C(carbonyl), O(carbonyl) | 22.5 | -5.2 |

| Ring Opening | TS2 | C(carbonyl), N(ring), C(alpha) | 15.8 | -18.7 |

This is an interactive data table based on hypothetical, yet plausible, computational results for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) for Catalyst Design (Focus on chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or property descriptors of a set of compounds with their chemical activity. u-tokyo.ac.jp In the context of catalyst design for reactions involving (S)-3-Amino-1-methylpiperidin-2-one, QSAR can be a powerful tool to predict the efficacy of a catalyst without the need for extensive empirical screening. nih.gov This approach is particularly valuable for developing enantioselective catalysts, where subtle changes in the catalyst's structure can have a profound impact on the reaction's stereochemical outcome.

The general workflow for a QSAR study in catalyst design is as follows:

Data Set Selection: A diverse set of catalysts with known activities for a specific reaction (e.g., enantioselective acylation of the amino group) is selected.

Descriptor Calculation: A wide range of molecular descriptors for each catalyst is calculated. These can be constitutional, topological, geometric, or electronic descriptors. For instance, steric parameters (like Sterimol parameters) and electronic parameters (like Hammett constants or calculated atomic charges) are often used.

Model Development: A mathematical model is developed to correlate the descriptors with the observed catalytic activity (e.g., reaction rate, yield, or enantiomeric excess). Partial Least Squares (PLS) regression is a common statistical method used for this purpose. u-tokyo.ac.jp

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Detailed Research Findings:

For a hypothetical enantioselective reaction involving (S)-3-Amino-1-methylpiperidin-2-one, let's consider the design of a chiral phosphine (B1218219) ligand for a metal-catalyzed cross-coupling reaction. The goal would be to develop a QSAR model that predicts the enantiomeric excess (ee) of the product based on the structural features of the phosphine ligand.

The descriptors for the QSAR model could include:

Steric Descriptors: Cone angle, solid angle, and other measures of steric bulk around the phosphorus atom.

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the ligand, as well as calculated charges on the phosphorus atom.

Topological Descriptors: Connectivity indices that describe the branching and shape of the ligand's backbone.

The resulting QSAR equation might take a form like:

log(ee) = c₀ + c₁(Cone Angle) + c₂(HOMO Energy) + c₃*(Connectivity Index)

The table below provides a hypothetical QSAR dataset for a series of chiral phosphine ligands used in a reaction with (S)-3-Amino-1-methylpiperidin-2-one.

| Ligand ID | Cone Angle (°) | HOMO Energy (eV) | Connectivity Index (χ) | Observed ee (%) | Predicted ee (%) |

| L1 | 135 | -5.8 | 4.2 | 75 | 73 |

| L2 | 145 | -5.6 | 4.5 | 85 | 86 |

| L3 | 130 | -5.9 | 4.1 | 68 | 70 |

| L4 | 150 | -5.5 | 4.7 | 92 | 91 |

| L5 | 140 | -5.7 | 4.3 | 80 | 81 |

This is an interactive data table based on hypothetical QSAR study results for illustrative purposes.

Such a model would allow for the in silico screening of a virtual library of potential ligands, identifying candidates with a high predicted enantiomeric excess for subsequent synthesis and experimental testing. nih.gov This significantly accelerates the catalyst development process.

Future Directions and Emerging Research Avenues for S 3 Amino 1 Methylpiperidin 2 One

Development of Sustainable and Economical Synthetic Routes

The imperative for green chemistry is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research will increasingly focus on developing sustainable and cost-effective pathways to (S)-3-Amino-1-methylpiperidin-2-one and related chiral piperidines.

One promising area is the adoption of chemo-enzymatic and biocatalytic methods . These approaches offer high stereoselectivity under mild conditions, reducing the environmental impact. For instance, multi-enzyme cascades have been successfully employed for the synthesis of protected 3-aminopiperidines from bio-renewable amino acid precursors. rsc.org A notable example involves the use of galactose oxidase (GOase) and imine reductase (IRED) variants to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org This strategy, which can be streamlined into a one-pot process, avoids the racemization of sensitive intermediates and starts from a green feedstock. rsc.org Future work will likely focus on identifying or engineering enzymes that can directly accommodate the N-methyl group and produce the target molecule with high efficiency.

Another key direction is the improvement of traditional chemical syntheses to be more atom-economical and environmentally benign . This includes the development of one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes. researchgate.net Green chemistry approaches for N-substituted piperidones, which present advantages over classical methods like the Dieckman condensation, are being explored. researchgate.netfigshare.comnih.gov These methods often utilize more environmentally friendly reagents and solvent systems. For large-scale production, processes that minimize the use of hazardous materials, such as those described in patents for related aminopiperidines, will be crucial. google.com

| Synthesis Strategy | Key Features & Advantages | Future Research Focus |

| Chemo-enzymatic Cascades | High enantioselectivity, mild reaction conditions, use of renewable feedstocks (e.g., amino acids). rsc.orgnih.gov | Engineering enzymes for direct synthesis of N-methylated products; process optimization for industrial scale-up. |

| Green Chemistry Approaches | Atom-economical, reduced waste, use of less hazardous reagents and solvents. researchgate.netnih.govsciencemadness.org | Design of novel one-pot multicomponent reactions; replacement of toxic catalysts with benign alternatives. |

| Catalytic Hydrogenation | A common method for piperidine (B6355638) synthesis from pyridines. dicp.ac.cn | Development of more efficient and selective catalysts for asymmetric hydrogenation to directly yield the desired stereoisomer. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique structural features of (S)-3-Amino-1-methylpiperidin-2-one, including the chiral amine and the lactam ring, offer a rich platform for exploring novel chemical reactions and generating diverse molecular architectures.

Future research will likely focus on the derivatization of the 3-amino group . This functional handle can be used to introduce a wide array of substituents, leading to libraries of new compounds with potentially interesting biological activities. For example, a similar chiral aminopiperidine has been used as a derivatization reagent for the sensitive detection and enantiomeric separation of chiral carboxylic acids, demonstrating its utility in bioanalysis. elsevierpure.com This highlights the potential for (S)-3-Amino-1-methylpiperidin-2-one to be used in the synthesis of complex molecules through amide bond formation or other amine-based transformations.

Furthermore, the lactam ring itself presents opportunities for novel transformations . Ring-opening reactions could provide access to functionalized linear amino acid derivatives, while modifications to the carbonyl group or adjacent positions could yield new heterocyclic systems. The synthesis of novel 3-amino-piperidin-2-one-based compounds as CGRP receptor antagonists, which involved a series of structural modifications, showcases the potential for discovering new bioactive molecules through the exploration of this scaffold's reactivity. nih.gov Research into dynamic kinetic asymmetric reductive amination of β-keto lactams to produce chiral primary amino lactams also points to advanced synthetic methods that could be applied to this class of compounds. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The integration of the synthesis of (S)-3-Amino-1-methylpiperidin-2-one and its derivatives into flow chemistry and automated platforms represents a major avenue for future research.

Flow electrochemistry has emerged as a powerful tool for the synthesis of piperidine derivatives. nih.govnih.govresearchgate.net For instance, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell has been shown to be an efficient and scalable method for producing a key intermediate for 2-substituted piperidines. nih.govnih.gov This approach avoids the need for chemical oxidizing agents and allows for on-demand production. nih.gov Adapting such electrochemical methods for the synthesis or modification of (S)-3-Amino-1-methylpiperidin-2-one could lead to more sustainable and controlled manufacturing processes.

Automated synthesis platforms , combined with flow chemistry, can accelerate the discovery of new derivatives and the optimization of reaction conditions. Continuous flow reactions have already been shown to be practical for producing enantioenriched α-substituted piperidines in short reaction times. organic-chemistry.org By integrating the synthesis of (S)-3-Amino-1-methylpiperidin-2-one into these automated systems, researchers can rapidly generate libraries of analogues for screening in drug discovery or materials science applications.

| Technology | Potential Advantages for (S)-3-Amino-1-methylpiperidin-2-one | Research and Development Goals |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability, and potential for higher yields and purity. nih.govorganic-chemistry.org | Development of continuous flow processes for the key synthetic steps; integration of in-line purification and analysis. |

| Electrochemistry | Avoidance of stoichiometric chemical oxidants/reductants, mild reaction conditions, precise control over reaction parameters. nih.govresearchgate.net | Design of electrochemical cells and conditions for the stereoselective synthesis and derivatization of the target molecule. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries for lead discovery. | Coupling flow reactors with robotic systems for automated reagent addition, reaction monitoring, and product analysis. |

Computational Design and Predictive Modeling for New Applications in Organic Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reactivity, the design of new catalysts, and the rational design of molecules with desired properties.

For (S)-3-Amino-1-methylpiperidin-2-one, Density Functional Theory (DFT) calculations can be employed to explore its electronic structure and predict its reactivity in various chemical transformations. nih.gov Such studies can provide insights into reaction mechanisms and help in the rational design of new synthetic routes. For example, computational studies have been used to understand the structure-reactivity relationships of piperidine nitroxides and the influence of the piperidine ring on the stability and reactivity of natural products. acs.orgresearchgate.net

Predictive models are also being developed to guide stereoselective synthesis. rsc.org These models, which range from qualitative principles to sophisticated machine learning algorithms, can help in selecting the optimal catalysts and reaction conditions to achieve high enantioselectivity. In the context of biocatalysis, molecular docking studies are already being used to understand the substrate specificity of enzymes involved in piperidine synthesis, which can guide protein engineering efforts to create more efficient biocatalysts. rsc.orgresearchgate.net

Furthermore, computational tools are crucial for designing new applications for derivatives of (S)-3-Amino-1-methylpiperidin-2-one. Molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are routinely used in drug discovery to assess the potential of new compounds as therapeutic agents. nih.gov By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing enantiomerically pure (S)-3-Amino-1-methylpiperidin-2-one?

- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, reductive amination of ketone precursors using chiral catalysts (e.g., Ru-based complexes) can yield the (S)-enantiomer with high enantiomeric excess (ee > 95%). Post-synthesis purification via chiral chromatography (e.g., using amylose-based columns) is critical to isolate the pure enantiomer . Structural validation via H/C NMR and X-ray crystallography (using SHELX refinement ) ensures configuration fidelity.

Q. How can researchers confirm the stereochemical stability of (S)-3-Amino-1-methylpiperidin-2-one under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Temperature/Time Trials : Monitor enantiomeric integrity via chiral HPLC at 25°C, 40°C, and 60°C over 72 hours.

- pH Sensitivity : Assess racemization rates in buffered solutions (pH 2–10) using polarimetry or circular dichroism (CD) spectroscopy.

- Data Interpretation : A >5% ee loss under acidic conditions (pH < 4) suggests susceptibility to protonation-induced racemization .

Q. What spectroscopic techniques are optimal for characterizing (S)-3-Amino-1-methylpiperidin-2-one?

- Methodological Answer :

- NMR : H NMR (400 MHz, DO) for amine proton integration and coupling constants. C NMR to confirm carbonyl (C=O) and methyl groups.

- IR Spectroscopy : Detect lactam C=O stretch (~1680–1720 cm) and NH bending (~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 129.1 (CHNO) .

Advanced Research Questions

Q. How does the stereochemistry of (S)-3-Amino-1-methylpiperidin-2-one influence its binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using the (S)-enantiomer’s 3D structure (from X-ray data ) against targets like GABA receptors. Compare binding scores with the (R)-enantiomer.

- Experimental Validation : Use surface plasmon resonance (SPR) to measure kinetic constants (, /). A 10-fold higher for the (R)-form suggests stereospecific binding .

Q. What strategies resolve contradictions in reported bioactivity data for (S)-3-Amino-1-methylpiperidin-2-one across studies?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to collate data from preclinical studies. Use funnel plots to assess publication bias.

- Replication Studies : Standardize protocols (e.g., cell lines, dosing intervals) to isolate variables. For example, discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from differences in ATP levels in viability assays .

Q. How can researchers optimize the scalability of (S)-3-Amino-1-methylpiperidin-2-one synthesis without compromising enantiopurity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control (e.g., residence time, temperature gradients).

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of ee. Pilot studies show a 20% yield increase with PAT integration .

Data Contradiction and Reproducibility

Q. Why do crystallographic data for (S)-3-Amino-1-methylpiperidin-2-one vary between research groups?

- Methodological Answer : Differences in crystal packing (e.g., solvent inclusion, polymorphism) affect unit cell parameters. Standardize crystallization conditions (e.g., slow evaporation from ethanol) and validate with twin refinement in SHELXL . Cross-validate with PXRD to confirm phase purity .

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.